Ethyl isoquinoline-6-carboxylate
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Overview
Description
Ethyl isoquinoline-6-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological activities and applications in medicinal chemistry . This compound is specifically characterized by the presence of an ethyl ester group at the 6th position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including ethyl isoquinoline-6-carboxylate, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent . Additionally, modern synthetic methods such as microwave-assisted synthesis and solvent-free reactions have been developed to improve the efficiency and sustainability of the process .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of scalable and cost-effective methods. For example, the use of metal catalysts, such as palladium or copper, in cross-coupling reactions has been employed to produce isoquinoline derivatives on a large scale . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, has been explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl isoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-6-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions include isoquinoline-6-carboxylic acid, isoquinoline-6-methanol, and various substituted isoquinoline derivatives .
Scientific Research Applications
Ethyl isoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl isoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives are known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl isoquinoline-6-carboxylate can be compared with other similar compounds, such as:
Isoquinoline-6-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Isoquinoline-6-methanol: Contains a hydroxyl group instead of an ester group, leading to different chemical properties.
Ethyl quinoline-6-carboxylate: Similar structure but with a quinoline ring instead of an isoquinoline ring, which may result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl isoquinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSXCFWWZHTJMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188861-58-7 |
Source
|
Record name | Ethyl 6-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188861-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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